molecular formula C17H15ClN2O4S B11535665 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate

Cat. No.: B11535665
M. Wt: 378.8 g/mol
InChI Key: ULFCCZBESRXBIN-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethyl 4-chlorobenzoate

InChI

InChI=1S/C17H15ClN2O4S/c1-20(10-11-24-17(21)12-6-8-13(18)9-7-12)16-14-4-2-3-5-15(14)25(22,23)19-16/h2-9H,10-11H2,1H3

InChI Key

ULFCCZBESRXBIN-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C1=CC=C(C=C1)Cl)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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